

The Pharmacokinetics of 2-Hydroxybenzylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: BA-53038B

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Introduction

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl electrophiles.^{[1][2][3]} These reactive molecules are formed in response to inflammation and oxidative stress and are implicated in the pathology of numerous diseases, including neurodegenerative conditions like Alzheimer's disease, cardiovascular diseases, and some cancers.^{[1][2][4]} By neutralizing these harmful electrophiles, 2-HOBA is being developed as a nutritional supplement to mitigate cellular damage and support overall health.^{[2][5]} This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 2-hydroxybenzylamine, including its absorption, distribution, metabolism, and excretion (ADME), based on preclinical and clinical studies.

Core Pharmacokinetic Parameters

Oral administration of 2-hydroxybenzylamine acetate has been shown to be safe and well-tolerated in healthy human volunteers.^{[6][7][8]} The compound is rapidly absorbed, with key pharmacokinetic parameters summarized in the tables below.

Table 1: Pharmacokinetic Parameters of 2-Hydroxybenzylamine in Healthy Adults (Single Ascending Dose Study)[5][9]

Dose of 2-HOBA Acetate	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t½ (h)
50 mg	Data not specified	1-2	Data not specified	~2
...	Data not specified	1-2	Data not specified	~2
825 mg	Data not specified	1-2	Data not specified	~2

Note: This first-in-human study demonstrated dose-proportional increases in Cmax and AUC. [5][9] Specific values for each dose group were not detailed in the provided search results.

Table 2: Pharmacokinetic Parameters of 2-Hydroxybenzylamine in Healthy Adults (Multiple Ascending Dose Study)[1][7]

Dose of 2-HOBA Acetate (every 8 hours for 15 days)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t½ (h)	Accumulation Ratio
500 mg	Similar to 750 mg dose	0.8–2	Similar to 750 mg dose	2.10–3.27	1.38
750 mg	Similar to 500 mg dose	0.8–2	Similar to 500 mg dose	2.10–3.27	1.52

Note: In the multiple-dose study, systemic exposure (Cmax and AUC) was found to be similar for both the 500 mg and 750 mg doses, which may be attributed to inter-subject variability.[1][2]

Absorption

Following oral administration, 2-hydroxybenzylamine is readily absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[\[5\]](#)[\[7\]](#)[\[9\]](#)

Distribution

2-hydroxybenzylamine exhibits distribution into the central nervous system. In a study involving healthy volunteers, 2-HOBA was detected in the cerebrospinal fluid (CSF) 90 minutes after a single oral dose.[\[1\]](#)[\[6\]](#)[\[8\]](#) The concentration in the CSF was found to be 34–74% of the plasma concentration at the same time point.[\[1\]](#) In vitro studies have indicated that 2-HOBA has low plasma protein binding and does not preferentially distribute into erythrocytes.[\[10\]](#)

Metabolism

The primary metabolite of 2-hydroxybenzylamine is salicylic acid, likely formed through biotransformation by amine oxidase.[\[1\]](#)[\[10\]](#) Following administration of 2-HOBA acetate, plasma concentrations of salicylic acid are observed, but they remain well below the therapeutic range for anti-inflammatory effects.[\[1\]](#)[\[2\]](#) Another identified metabolite is the glycoside conjugate of 2-HOBA.[\[10\]](#) Importantly, 2-HOBA does not appear to induce the expression of key cytochrome P450 enzymes (CYP1A2, CYP2B6, or CYP3A4), suggesting a low potential for drug-drug interactions mediated by these enzymes.[\[10\]](#)

Excretion

The elimination half-life ($t_{1/2}$) of 2-hydroxybenzylamine is relatively short, estimated to be between 2.10 and 3.27 hours in a multiple-dose study.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Single Ascending Dose Study

A first-in-human, single ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of 2-HOBA acetate in healthy volunteers.[\[5\]](#)[\[9\]](#)

- Study Design: Double-blind, randomized, placebo-controlled.[\[6\]](#)
- Participants: Healthy human volunteers.[\[5\]](#)

- Dosing: Single oral doses of 2-HOBA acetate ranging up to 825 mg.[5]
- Sample Collection: Blood samples were collected at baseline and at various time points post-administration to analyze plasma concentrations of 2-HOBA and its primary metabolite, salicylic acid.[9]
- Analytical Method: Quantification of 2-HOBA and salicylic acid in plasma was performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[11]

Multiple Ascending Dose Study

To assess the safety, tolerability, and pharmacokinetics of repeated oral doses, a multiple ascending dose study was conducted.[1][7]

- Study Design: Double-blind, randomized, placebo-controlled.[6]
- Participants: Healthy volunteers.[1]
- Dosing: 2-HOBA acetate was administered orally at doses of 500 mg or 750 mg every eight hours for two weeks.[1][6][7]
- Sample Collection: Plasma samples were collected over 8 hours after the first dose and over 24 hours after the last dose to determine the pharmacokinetic profiles of 2-HOBA and salicylic acid.[12]
- Analytical Method: Plasma concentrations of 2-HOBA and salicylic acid were quantified using validated LC-MS/MS methods.[11]

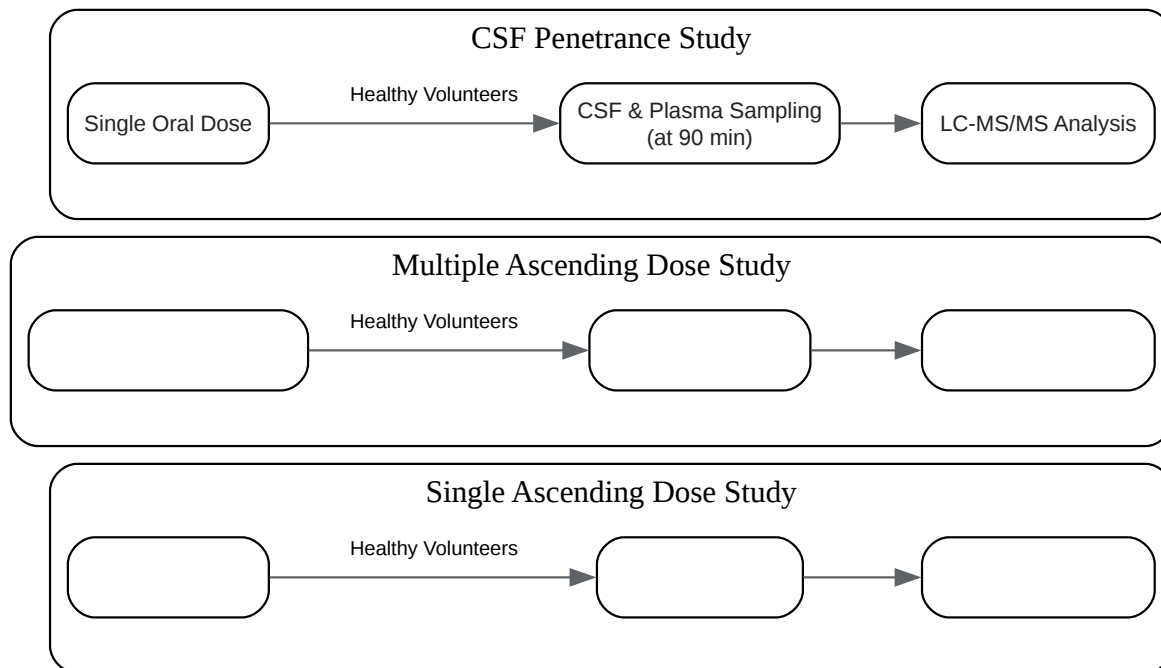
Cerebrospinal Fluid Penetrance Study

A study was conducted to investigate the ability of 2-HOBA to cross the blood-brain barrier.[1]

- Participants: Healthy volunteers.[1]
- Dosing: A single oral dose of 2-HOBA acetate was administered.[1]
- Sample Collection: Cerebrospinal fluid and plasma samples were collected 90 minutes after dosing.[1][6][8]

- Analytical Method: Concentrations of 2-HOBA and salicylic acid in CSF and plasma were determined by LC-MS/MS.[11]

Visualizations

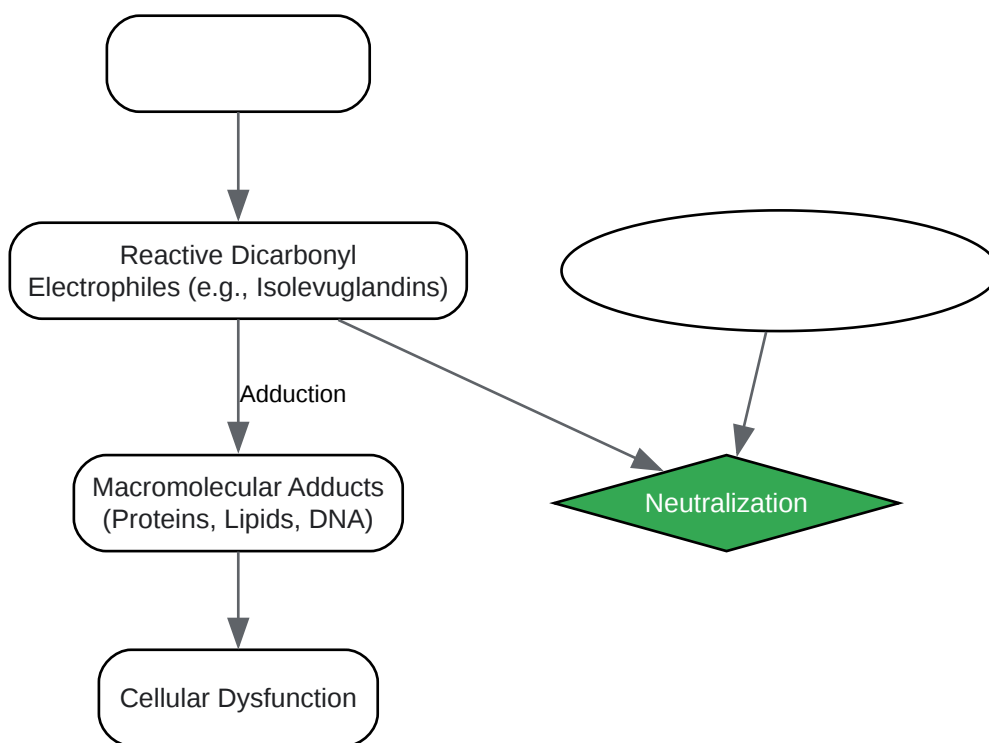


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Caption: Workflow of clinical studies on 2-hydroxybenzylamine pharmacokinetics.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 2-hydroxybenzylamine is not through the modulation of specific signaling pathways but rather through its direct action as a scavenger of reactive dicarbonyl electrophiles, such as isolevuglandins.[3][4] These electrophiles can adduct to proteins, lipids, and DNA, leading to cellular dysfunction.[4] By reacting with and neutralizing these dicarbonyls, 2-HOBA prevents the formation of these damaging adducts.[4]



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